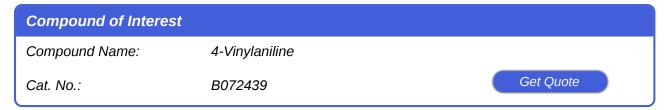


Theoretical Reactivity of 4-Vinylaniline: An In-Depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylaniline, also known as 4-aminostyrene, is a bifunctional monomer of significant interest in polymer chemistry and materials science. Its unique structure, featuring both a polymerizable vinyl group and a reactive aniline moiety, allows for the synthesis of functional polymers with tailored electronic, optical, and biological properties. Understanding the theoretical underpinnings of its reactivity is paramount for designing novel materials and predicting their behavior in various applications, including drug delivery systems, biosensors, and conductive polymers. This guide provides a comprehensive overview of the theoretical studies on the reactivity of **4-vinylaniline**, supported by experimental protocols and data-driven visualizations.

Theoretical Reactivity Analysis

The reactivity of **4-vinylaniline** is governed by the electronic interplay between the aromatic ring, the amino group, and the vinyl substituent. Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the molecule's electronic structure and reactivity.

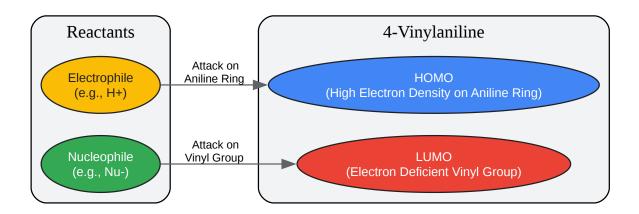
Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the



Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.[1][2] For **4-vinylaniline**, the HOMO is predominantly localized on the aniline ring and the amino group, indicating its nucleophilic character. The LUMO, conversely, is distributed over the vinyl group and the aromatic ring, highlighting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity.[3]

A simplified representation of the frontier molecular orbitals and their role in electrophilic and nucleophilic reactions is presented below.



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Figure 1: Frontier Molecular Orbital Interactions of 4-Vinylaniline.

Electrostatic Potential (ESP) Map

The electrostatic potential map provides a visual representation of the charge distribution within a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).[4][5] For **4-vinylaniline**, the ESP map would show a high electron density (negative potential) around the nitrogen atom of the amino group and on the aromatic ring, particularly at the ortho positions relative to the amino group. This confirms the aniline moiety as the primary site for electrophilic attack. Conversely, the vinyl group would exhibit a lower electron density, making it susceptible to nucleophilic addition.

Quantitative Reactivity Data



While a dedicated, comprehensive DFT study on **4-vinylaniline** is not readily available in the literature, data from related aniline derivatives and general-purpose computational chemistry software provide valuable quantitative insights into its reactivity.

Property	Value	Source
Molecular Weight	119.16 g/mol	[1]
Density	1.017 g/mL at 25 °C	[6]
Refractive Index (n20/D)	1.626	[6]
Topological Polar Surface Area (TPSA)	26.02 Ų	[7]
logP (predicted)	1.91	[7]

Table 1: Physicochemical Properties of 4-Vinylaniline

Parameter	4-Aminostyrene with 4- Nitrostyrene	4-Aminostyrene with 2,4- Dinitrostyrene
Rate Constant (k)	$3.01 \times 10^{-3} \mathrm{s}^{-1}$	$1.47 \times 10^{-3} \mathrm{s}^{-1}$
Half-life (t1/2)	230.23 s	471.43 s
Activation Energy (Ea)	59.31 kJ/mol	67.43 kJ/mol
Enthalpy of Activation (ΔΗ)	56.79 kJ/mol	64.9 kJ/mol
Entropy of Activation (ΔS)	-102.55 J mol ⁻¹ deg ⁻¹	-100.41 J mol ⁻¹ deg ⁻¹

Table 2: Kinetic and Thermodynamic Parameters for the Copolymerization of 4-Aminostyrene with Nitrostyrenes.[8]

Reaction Mechanisms and Experimental Protocols

The dual functionality of **4-vinylaniline** allows for a variety of chemical transformations, most notably polymerization reactions.



Polymerization Reactions

4-Vinylaniline can undergo polymerization via free-radical, anionic, and cationic mechanisms to form poly(**4-vinylaniline**).[9]

Free-radical polymerization is a common method for polymerizing vinyl monomers.[10] The reaction is initiated by a radical species, which attacks the vinyl group of **4-vinylaniline**, leading to a propagating radical chain.



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Figure 2: Mechanism of Free-Radical Polymerization of **4-Vinylaniline**.

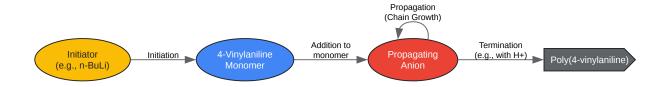
Experimental Protocol: Free-Radical Polymerization of **4-Vinylaniline**

- Materials: 4-Vinylaniline (inhibitor removed), 2,2'-azobisisobutyronitrile (AIBN) (initiator), anhydrous toluene (solvent), methanol (non-solvent).
- Procedure:
 - In a Schlenk flask, dissolve 4-vinylaniline and AIBN in anhydrous toluene.
 - Degas the solution by three freeze-pump-thaw cycles.
 - Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 60-80°C for a specified time (e.g., 24 hours).
 - Cool the reaction mixture to room temperature.
 - Precipitate the polymer by slowly adding the viscous solution to a large excess of methanol with vigorous stirring.



• Filter the polymer, wash with methanol, and dry under vacuum.

Anionic polymerization is initiated by a nucleophile, such as an organolithium reagent, which adds to the vinyl group of **4-vinylaniline** to form a propagating carbanion.[11] This method can produce polymers with well-defined molecular weights and narrow molecular weight distributions, often referred to as "living" polymerization.[12]



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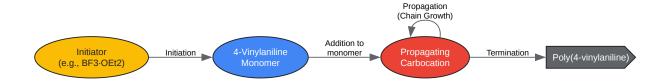
Figure 3: Mechanism of Anionic Polymerization of 4-Vinylaniline.

Experimental Protocol: Anionic Polymerization of 4-Vinylaniline

- Materials: **4-Vinylaniline** (rigorously purified and dried), n-butyllithium (n-BuLi) (initiator), anhydrous tetrahydrofuran (THF) (solvent), degassed methanol (terminating agent).
- Procedure:
 - Assemble a flame-dried glass reactor under high vacuum or in a glovebox.
 - Add anhydrous THF to the reactor and cool to -78°C.
 - Add the purified 4-vinylaniline to the cold THF.
 - Initiate the polymerization by adding a calculated amount of n-BuLi solution dropwise.
 - Allow the polymerization to proceed at -78°C for a specific time (e.g., 1-2 hours).
 - Terminate the reaction by adding degassed methanol.
 - Precipitate the polymer in a non-solvent like hexane, filter, and dry under vacuum.



Cationic polymerization is initiated by an electrophile, such as a strong Lewis acid, which attacks the vinyl group to generate a propagating carbocation.



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Figure 4: Mechanism of Cationic Polymerization of **4-Vinylaniline**.

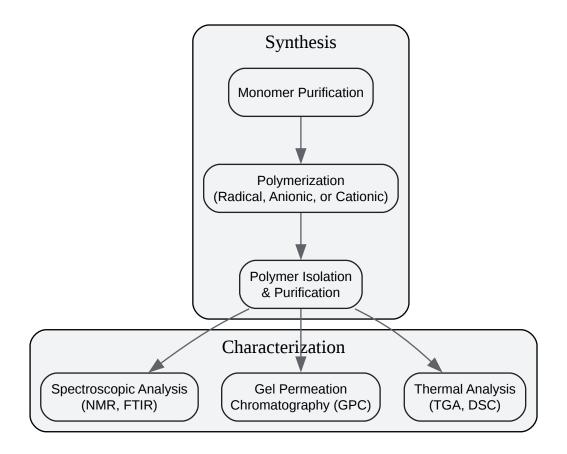
Experimental Protocol: Cationic Polymerization of 4-Vinylaniline

- Materials: 4-Vinylaniline (purified and dried), boron trifluoride etherate (BF₃·OEt₂) (initiator), anhydrous dichloromethane (DCM) (solvent), methanol (quenching agent).
- Procedure:
 - In a flame-dried flask under an inert atmosphere, dissolve 4-vinylaniline in anhydrous DCM and cool to 0°C.
 - o Initiate the polymerization by adding a small amount of BF3.OEt2.
 - Stir the reaction at 0°C for a specific time (e.g., 1 hour).
 - Quench the polymerization by adding methanol.
 - Precipitate the polymer in a large excess of a non-solvent like diethyl ether.
 - Filter the polymer and dry under vacuum.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of poly(**4-vinylaniline**).





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Figure 5: General Experimental Workflow for Poly(**4-vinylaniline**).

Conclusion

The reactivity of **4-vinylaniline** is a rich and multifaceted subject with significant implications for materials science and drug development. Theoretical studies, particularly DFT and FMO theory, provide a robust framework for understanding and predicting its behavior in chemical reactions. This guide has synthesized the available theoretical data and provided detailed experimental protocols to empower researchers in their exploration of this versatile monomer. Further dedicated computational studies on **4-vinylaniline** will undoubtedly uncover new insights and pave the way for the rational design of next-generation functional polymers.

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